REACTION_CXSMILES
|
[OH-].[K+].[CH:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])([CH3:5])[CH3:4].IC.[CH2:15](N(CC)CC)C>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C1CCCCC1.C(Cl)Cl.O>[CH:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH3:15])([CH3:5])[CH3:4] |f:0.1,5.6|
|
Name
|
|
Quantity
|
1154 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
140 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
5.6 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
590 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
741 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
185 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
5.6 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with mechanical stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 22 L three-necked round bottom flask equipped
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to a temperature of approximately 20° C. to 25° C
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
was continued at room temperature until the reaction
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
were then separated
|
Type
|
STIRRING
|
Details
|
with stirring for at least 15 min
|
Type
|
CUSTOM
|
Details
|
Solvent was then removed by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
to afford a white solid
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with further cyclohexane
|
Type
|
CUSTOM
|
Details
|
to remove the reaction product as a solvate
|
Type
|
WASH
|
Details
|
The cyclohexane solution was washed with aqueous HCl (2N)
|
Type
|
CUSTOM
|
Details
|
The cyclohexane was removed by vacuum distillation
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |